REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[C:6]=1[NH:12]C(=O)C)([O:3][CH3:4])=[O:2]>CO>[Cl:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:1]([O:3][CH3:4])=[O:2])[C:6]=1[NH2:12]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1=C(C(=CC=C1)Cl)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for ca. 18 hr
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The methanol was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with 5 mL of EtOAc and 5 mL of H2O respectively
|
Type
|
ADDITION
|
Details
|
The phases were mixed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×5 mL of EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined EtOAc solution dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed from the filtrate in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was purified by preparative thin layer chromatography (TLC)
|
Type
|
ADDITION
|
Details
|
The band containing product
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(C(=O)OC)=CC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 18.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |